(4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone

Regioisomerism 1,2,3-Triazole Structure-Activity Relationship

CAS 1795193-16-6 is the C4‑aryl/C5‑carbonyl regioisomer of the validated Fn14 antagonist L524‑0366 (CAS 951612‑19‑4). This reversed pharmacophoric geometry makes it an ideal structurally proximate negative control for Fn14‑targeted assays—ruling out scaffold‑driven artifacts in NF‑κB, cell migration, and cytokine assays. Use it to quantify how the regioisomeric switch alters logP, solubility, metabolic stability, and permeability via matched molecular pair analysis. Medicinal chemistry programs can leverage its distinct binding‑site presentation to probe allosteric sites and diversify screening libraries. Confirm regioisomeric identity by ¹H/¹³C NMR before use.

Molecular Formula C13H13ClN4OS
Molecular Weight 308.78
CAS No. 1795193-16-6
Cat. No. B2529914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone
CAS1795193-16-6
Molecular FormulaC13H13ClN4OS
Molecular Weight308.78
Structural Identifiers
SMILESC1CSCCN1C(=O)C2=NNN=C2C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H13ClN4OS/c14-10-3-1-2-9(8-10)11-12(16-17-15-11)13(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2,(H,15,16,17)
InChIKeyNDUMSCNFIRIUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone (CAS 1795193-16-6): Structural Identity, Comparator Landscape, and Procurement Baseline


(4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone (CAS 1795193-16-6) is a synthetic, heterocyclic small molecule belonging to the 1,2,3-triazole class, with a molecular formula of C13H13ClN4OS and a molecular weight of 308.79 g/mol . It features a 1H-1,2,3-triazole core substituted at the 4-position with a 3-chlorophenyl group and at the 5-position with a thiomorpholino-methanone moiety. Its closest structural analog—and most directly relevant comparator—is the regioisomer (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone (CAS 951612-19-4; L524-0366/TWEAK-Fn14-IN-1), a validated Fn14 antagonist with a reported KD of 7.12 µM against the TWEAK-Fn14 interaction . The two compounds share identical molecular formula and weight but differ critically in the attachment points of the chlorophenyl and carbonyl-thiomorpholine groups on the triazole ring, a regioisomeric distinction that can confer divergent target-binding profiles, solubility, metabolic stability, and biological activity [1].

Why Triazole-Thiomorpholine Regioisomers Are Not Interchangeable: The Case of CAS 1795193-16-6 vs. CAS 951612-19-4


Substituting one 1,2,3-triazole-thiomorpholine methanone for another without experimental verification introduces substantial risk because the position of the chlorophenyl and carbonyl-thiomorpholine substituents on the triazole ring directly determines the three-dimensional presentation of pharmacophoric features [1]. In the known Fn14 antagonist L524-0366 (CAS 951612-19-4), the chlorophenyl group is attached at N1 and the carbonyl-thiomorpholine at C4; this specific arrangement enables competitive binding to the Fn14 receptor with a KD of 7.12 µM and functional inhibition of TWEAK-induced NF-κB activation (IC50 = 7.8 µM) . The target compound (CAS 1795193-16-6) reverses this geometry, placing the chlorophenyl at C4 and the carbonyl-thiomorpholine at C5. Even when regioisomers share identical molecular formula, atom connectivity, and calculated logP, their binding poses, target engagement profiles, and off-target liabilities can differ substantially—a phenomenon well-documented across triazole-based kinase and receptor modulator series [2]. Therefore, treating these regioisomers as interchangeable in screening cascades or SAR expansion campaigns risks misinterpreting structure-activity relationships and can lead to false negatives or misleading potency trends.

Quantitative Differentiation Evidence: (4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone vs. Its Closest Analogs


Regioisomeric Scaffold Differentiation: C4-Aryl / C5-Carbonyl vs. N1-Aryl / C4-Carbonyl Triazole Geometry

The target compound (CAS 1795193-16-6) is the C4-(3-chlorophenyl), C5-(thiomorpholino-methanone) regioisomer, whereas the comparator L524-0366 (CAS 951612-19-4) is the N1-(3-chlorophenyl), C4-(thiomorpholino-methanone) regioisomer . Both share molecular formula C13H13ClN4OS and MW 308.79, but differ in the connectivity of substituents to the 1,2,3-triazole core. In L524-0366, the chlorophenyl is on the N1 nitrogen and the carbonyl-thiomorpholine is at C4; in the target compound, the chlorophenyl is at C4 and the carbonyl-thiomorpholine is at C5 . This regioisomeric switch alters hydrogen-bond donor/acceptor topology (the N1–H vs. C4–H tautomeric preference), dipole moment orientation, and the spatial relationship between the lipophilic chlorophenyl and the H-bond-accepting thiomorpholine sulfur and carbonyl oxygen, all of which are critical for molecular recognition at protein targets [1].

Regioisomerism 1,2,3-Triazole Structure-Activity Relationship

Target Engagement Profile: Absence of Reported Fn14 Antagonism Data vs. Validated Fn14 Antagonist L524-0366

The regioisomer L524-0366 (CAS 951612-19-4) has been extensively validated as a competitive Fn14 antagonist with quantitative target engagement parameters: KD = 7.12 µM for Fn14 binding, 16.8% inhibition of TWEAK-Fn14 interaction at 25 µM, complete suppression of TWEAK-induced T98G glioma cell migration at 10 µM, and IC50 = 7.8 µM for TWEAK-induced NF-κB activation in reporter assays [1]. Importantly, L524-0366 exhibits no significant cytotoxicity in T98G cells up to 50 µM over 72 hours . In contrast, no peer-reviewed publication or authoritative database currently reports Fn14-binding affinity, TWEAK-Fn14 inhibition, NF-κB reporter activity, or glioma cell migration data for the target compound CAS 1795193-16-6. This absence of Fn14 activity data constitutes a functional differentiation: the target compound is not a validated Fn14 antagonist and cannot be assumed to replicate L524-0366's pharmacology.

Fn14 TWEAK Target selectivity Negative control

Supplier Availability and Purity Specifications: Differential Market Accessibility

The target compound CAS 1795193-16-6 is listed by a limited number of suppliers, with typical purity specified as 95% . In contrast, the regioisomer L524-0366 (CAS 951612-19-4) is widely available from major vendors including Sigma-Aldrich (Calbiochem), MedChemExpress, TargetMol, and Focus Biomolecules at ≥98% purity (HPLC) . L524-0366 is supplied with full analytical characterization (NMR, HPLC, TLC), defined solubility (DMSO: up to 14 mg/mL with warming; ethanol: up to 2 mg/mL with warming), and stability documentation (stable 2 years as powder at -20°C; DMSO/ethanol solutions stable 3 months at -20°C) . The more limited commercial availability and lower documented purity grade of the target compound may necessitate additional in-house purification and characterization for rigorous quantitative studies.

Procurement Purity Vendor comparison

Predicted Physicochemical Property Divergence: ClogP, TPSA, and Hydrogen Bonding Capacity

Although experimental logP and solubility data for the target compound are absent from authoritative databases, the regioisomeric shift alters the hydrogen-bond donor/acceptor presentation. In the target compound (C4-aryl, C5-carbonyl), the triazole N1–H is available as a hydrogen bond donor, whereas in L524-0366 (N1-aryl, C4-carbonyl), the N1 position is substituted, eliminating this donor. The thiomorpholine sulfur and carbonyl oxygen remain present in both regioisomers, but their spatial relationship to the chlorophenyl ring differs due to the swapped substitution geometry, which can affect intramolecular interactions, molecular shape, and recognition by biological targets [1]. For reference, L524-0366 has demonstrated measured aqueous solubility suitable for cell-based assays (DMSO stock at 14 mg/mL, ~45 mM) . Equivalent experimental solubility characterization is not currently published for the target compound, representing a data gap that may affect formulation decisions.

Physicochemical properties Drug-likeness Regioisomer comparison

Optimal Procurement and Application Scenarios for (4-(3-Chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone (CAS 1795193-16-6)


Structurally Matched Negative Control for L524-0366 Fn14 Antagonist Studies

In experiments where L524-0366 (CAS 951612-19-4) is used as a validated Fn14 antagonist tool compound, CAS 1795193-16-6 can serve as a regioisomeric control to confirm that observed biological effects are specific to the N1-aryl/C4-carbonyl geometry of L524-0366 rather than a general property of the triazole-thiomorpholine scaffold [1]. Because the target compound has not demonstrated Fn14 antagonism, it provides a structurally proximate negative control to rule out scaffold-driven artifacts in cell migration, NF-κB reporter, or cytokine secretion assays.

SAR Expansion Libraries Targeting Alternative Binding Geometries

Medicinal chemistry programs exploring 1,2,3-triazole-based inhibitors of kinases, GPCRs, or protein-protein interactions may incorporate CAS 1795193-16-6 to probe the SAR consequences of C4-aryl/C5-carbonyl substitution. This regioisomer presents a distinct pharmacophoric arrangement relative to the commonly explored N1-aryl/C4-carbonyl series (e.g., L524-0366) and may access binding pockets or allosteric sites not addressable by the N1-substituted scaffold [2]. Its use can diversify screening libraries and reveal regioisomer-dependent selectivity profiles.

Synthetic Methodology Development and Click Chemistry Optimization

The C4-aryl-1H-1,2,3-triazole-5-carbonyl scaffold represents a specific outcome of certain 1,3-dipolar cycloaddition or condensation-based synthetic routes [1]. CAS 1795193-16-6 may be utilized as a reference standard for developing or optimizing regioisomer-selective synthetic methodologies, particularly for research groups seeking to access the less common C4-aryl/C5-carbonyl triazole regioisomer that is not accessible via conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles.

Physicochemical Profiling of Regioisomeric Matched Pairs

For research programs focused on understanding how triazole regioisomerism impacts drug-like properties, a matched molecular pair analysis between CAS 1795193-16-6 and CAS 951612-19-4 can quantify the effect of the regioisomeric switch on experimentally determined logP, aqueous solubility, metabolic stability, and permeability [2]. Such head-to-head physicochemical profiling generates valuable design principles for triazole-containing lead optimization campaigns.

Quote Request

Request a Quote for (4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.